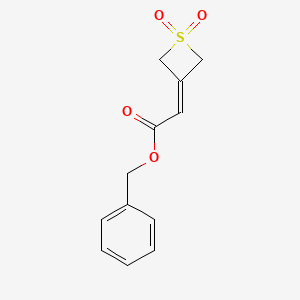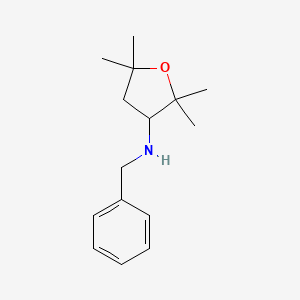![molecular formula C19H21FN2 B1375785 1’-Benzyl-5-fluoro-spiro[indoline-3,4’-pipéridine] CAS No. 1341040-27-4](/img/structure/B1375785.png)
1’-Benzyl-5-fluoro-spiro[indoline-3,4’-pipéridine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Benzyl-5-fluorospiro[indoline-3,4’-piperidine] is a chemical compound that belongs to the class of spirocyclic indoline derivatives. This compound has gained significant attention in the scientific community due to its unique structure and potential therapeutic and industrial applications.
Applications De Recherche Scientifique
1’-Benzyl-5-fluorospiro[indoline-3,4’-piperidine] has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Benzyl-5-fluorospiro[indoline-3,4’-piperidine] typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of 1-benzyl-1-phenylhydrazine with pyridine-HCl at 110°C to form an intermediate indole lactone, which is then further processed through multiple steps to yield the final spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1’-Benzyl-5-fluorospiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds. Substitution reactions can result in a wide range of substituted derivatives.
Mécanisme D'action
The mechanism of action of 1’-Benzyl-5-fluorospiro[indoline-3,4’-piperidine] involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to multiple receptors and enzymes, influencing biological processes. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
1’-Benzyl-5-fluorospiro[indoline-3,4’-piperidine] can be compared with other spirocyclic indoline derivatives, such as:
Spiro[indoline-3,4’-piperidine]: Lacks the benzyl and fluorine substitutions, resulting in different chemical and biological properties.
Spiro[indoline-3,4’-pyrrolidine]: Contains a pyrrolidine ring instead of a piperidine ring, leading to variations in its reactivity and applications.
Propriétés
IUPAC Name |
1'-benzyl-5-fluorospiro[1,2-dihydroindole-3,4'-piperidine] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2/c20-16-6-7-18-17(12-16)19(14-21-18)8-10-22(11-9-19)13-15-4-2-1-3-5-15/h1-7,12,21H,8-11,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLQHGCZOLCTGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=C(C=C3)F)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1375702.png)


![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B1375708.png)
![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375709.png)





![1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B1375718.png)
![1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375719.png)


